1-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide
CAS No.: 1040650-13-2
Cat. No.: VC11974542
Molecular Formula: C18H19F3N4O2S
Molecular Weight: 412.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040650-13-2 |
|---|---|
| Molecular Formula | C18H19F3N4O2S |
| Molecular Weight | 412.4 g/mol |
| IUPAC Name | 1-[2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C18H19F3N4O2S/c19-18(20,21)12-2-1-3-13(8-12)23-17-24-14(10-28-17)9-15(26)25-6-4-11(5-7-25)16(22)27/h1-3,8,10-11H,4-7,9H2,(H2,22,27)(H,23,24) |
| Standard InChI Key | YPJHQKMQIBYSMX-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C(=O)N)C(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F |
| Canonical SMILES | C1CN(CCC1C(=O)N)C(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F |
Introduction
The compound 1-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide is a complex organic molecule that incorporates a trifluoromethyl group, a thiazole ring, and a piperidine moiety. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general chemical principles.
Synthesis
The synthesis of such compounds typically involves multiple steps, including the formation of the thiazole ring, introduction of the trifluoromethylphenyl group, and attachment of the piperidine moiety. Common reagents and conditions might include thiourea, trifluoromethylphenylamine, and appropriate acylation reactions.
Biological Activity
Compounds with similar structures, such as those containing thiazole and trifluoromethyl groups, have shown biological activity. For example, 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione exhibits antimitotic activity against human tumor cells . It is plausible that 1-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide could display similar or other biological activities due to its structural features.
Research Findings and Data
Given the lack of specific data on this compound, we can look at related compounds for insights:
| Compound | Molecular Weight | Biological Activity |
|---|---|---|
| N-[4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide | 377.4 g/mol | Not specified |
| 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | Not specified | Antimitotic activity |
Table 1: Comparison of Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume